molecular formula C7H10O4 B6150891 3-methylcyclobutane-1,1-dicarboxylic acid CAS No. 57252-84-3

3-methylcyclobutane-1,1-dicarboxylic acid

Cat. No. B6150891
CAS RN: 57252-84-3
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclobutane-1,1-dicarboxylic acid (3-MCBA) is an organic compound belonging to the family of cyclic dicarboxylic acids. It is a colorless, crystalline solid with a molecular weight of 174.17 g/mol. 3-MCBA is a cyclic dicarboxylic acid that is widely used in scientific research as a reagent and as a catalyst. It is also used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-methylcyclobutane-1,1-dicarboxylic acid is not fully understood. However, it is believed that 3-methylcyclobutane-1,1-dicarboxylic acid acts as a Lewis acid, which means that it can accept electrons from other molecules. This enables 3-methylcyclobutane-1,1-dicarboxylic acid to catalyze the formation of covalent bonds between molecules, thus enabling the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methylcyclobutane-1,1-dicarboxylic acid are not fully understood. However, it is believed that 3-methylcyclobutane-1,1-dicarboxylic acid can interact with various enzymes and proteins in the body, thus affecting their activity. In addition, 3-methylcyclobutane-1,1-dicarboxylic acid can also interact with cell membranes, thus affecting their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methylcyclobutane-1,1-dicarboxylic acid in laboratory experiments include its high reactivity and its ability to catalyze the formation of covalent bonds between molecules. In addition, 3-methylcyclobutane-1,1-dicarboxylic acid is relatively inexpensive and can be easily synthesized. However, the use of 3-methylcyclobutane-1,1-dicarboxylic acid in laboratory experiments is limited by its toxicity, as it can be harmful to humans and animals if ingested or inhaled.

Future Directions

The future directions for the use of 3-methylcyclobutane-1,1-dicarboxylic acid in scientific research include its use in the study of the structure-activity relationships of various organic compounds, such as drugs and pesticides. In addition, 3-methylcyclobutane-1,1-dicarboxylic acid can be used as a catalyst in the synthesis of polymers and pharmaceuticals. Furthermore, 3-methylcyclobutane-1,1-dicarboxylic acid can be used as a reagent in the synthesis of various organic compounds, such as polyols, polyamides, and polyurethanes. Finally, 3-methylcyclobutane-1,1-dicarboxylic acid can be used in the study of the biochemical and physiological effects of various organic compounds.

Synthesis Methods

3-methylcyclobutane-1,1-dicarboxylic acid can be synthesized through various methods, such as the acid-catalyzed reaction of 1,3-dibromopropane with sodium hydroxide, the reaction of 1,3-dibromopropane with sodium bicarbonate, and the reaction of 1,3-dibromopropane with sodium carbonate. In addition, 3-methylcyclobutane-1,1-dicarboxylic acid can also be synthesized through the reaction of 1,3-dibromopropane with sodium hydroxide in the presence of a catalyst, such as tungsten trioxide.

Scientific Research Applications

3-methylcyclobutane-1,1-dicarboxylic acid has a wide range of applications in scientific research. It is used as a reagent in synthesizing various organic compounds, such as polymers and pharmaceuticals. In addition, 3-methylcyclobutane-1,1-dicarboxylic acid is used as a catalyst in organic reactions, such as the synthesis of polyols, polyamides, and polyurethanes. Furthermore, 3-methylcyclobutane-1,1-dicarboxylic acid is used in the study of the structure-activity relationships of various organic compounds, such as drugs and pesticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-methylcyclobutane-1,1-dicarboxylic acid can be achieved through a multi-step process involving the oxidation of a suitable starting material followed by carboxylation and decarboxylation reactions.", "Starting Materials": [ "3-methylcyclobutene", "KMnO4", "H2SO4", "NaOH", "CO2" ], "Reaction": [ "Step 1: Oxidation of 3-methylcyclobutene with KMnO4 and H2SO4 to form 3-methylcyclobutanone", "Step 2: Carboxylation of 3-methylcyclobutanone with NaOH and CO2 to form 3-methylcyclobutanecarboxylic acid", "Step 3: Decarboxylation of 3-methylcyclobutanecarboxylic acid with heat to form 3-methylcyclobutane-1,1-dicarboxylic acid" ] }

CAS RN

57252-84-3

Product Name

3-methylcyclobutane-1,1-dicarboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.